molecular formula C16H10BrNO2S B3306040 6-Bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid CAS No. 926193-00-2

6-Bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid

Cat. No.: B3306040
CAS No.: 926193-00-2
M. Wt: 360.2 g/mol
InChI Key: SJOZRJUFOKUWMW-SNAWJCMRSA-N
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Description

6-Bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom replacing one carbon atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid typically involves multiple steps, starting with the formation of the quinoline core One common approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The bromine atom can be reduced to form a hydrogen bromide derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.

  • Substitution: Various nucleophiles and bases can be employed to facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Hydrogen bromide derivatives.

  • Substitution: Alkyl or aryl-substituted quinolines.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse derivatives with varying biological activities.

Biology: The compound has shown potential in biological studies, particularly in the development of new drugs. Its interactions with various biological targets can lead to the discovery of novel therapeutic agents.

Medicine: Research has indicated that derivatives of this compound may possess antiviral, antibacterial, and anticancer properties. These properties make it a valuable candidate for drug development and medicinal chemistry.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-Bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in binding to these targets, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 6-Bromothieno[3,2-b]thiophene-2-carboxylic acid: This compound shares structural similarities with the target compound but lacks the quinoline core.

  • 2-(2-Bromoacetyl)thiophene: Another thiophene derivative with a bromine atom, but with a different functional group.

Uniqueness: 6-Bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid is unique due to its combination of the quinoline core, bromine atom, and thiophene ring

Properties

IUPAC Name

6-bromo-2-[(E)-2-thiophen-2-ylethenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO2S/c17-10-3-6-15-13(8-10)14(16(19)20)9-11(18-15)4-5-12-2-1-7-21-12/h1-9H,(H,19,20)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOZRJUFOKUWMW-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid
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